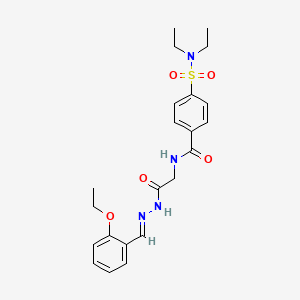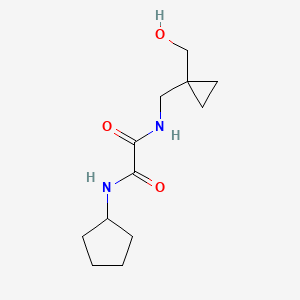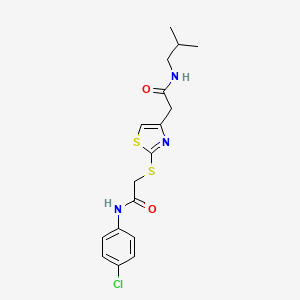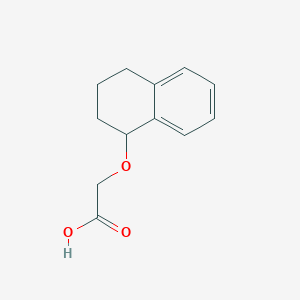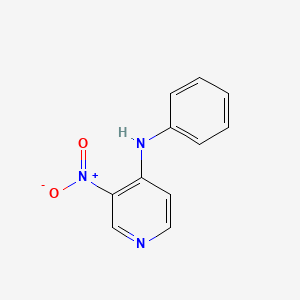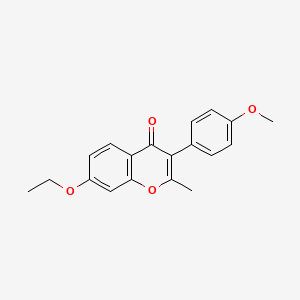
7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one” is a chemical compound that belongs to the class of organic compounds known as coumarins . It is a derivative of coumarin, which is a fragrant organic chemical compound in the benzopyrone chemical class .
Molecular Structure Analysis
The molecular formula of “7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one” is C18H16O4 . The average mass is 296.317 Da and the monoisotopic mass is 296.104858 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one” are not explicitly mentioned in the sources available .Scientific Research Applications
Biological Activity Studies
Coumarin derivatives, to which this compound belongs, are often studied for their diverse biological activities. This includes investigating their role in cellular signaling pathways, their interaction with various enzymes and proteins, and their overall impact on biological systems .
Antimicrobial Applications
The antimicrobial potential of this compound is another area of research interest. It could be effective against a range of microorganisms, including bacteria, fungi, and viruses. This application is particularly relevant in the development of new antibiotics and antifungal agents .
Pharmacological Research
Pharmacological studies may explore the various effects of this compound on biological systems, including its pharmacodynamics and pharmacokinetics. This research can provide insights into how the compound interacts with the body, its metabolism, and its potential therapeutic uses .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-ethoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-22-15-9-10-16-17(11-15)23-12(2)18(19(16)20)13-5-7-14(21-3)8-6-13/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCQDYWCKNCIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
CAS RN |
303094-61-3 |
Source


|
| Record name | 7-ETHOXY-3-(4-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/no-structure.png)
![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
